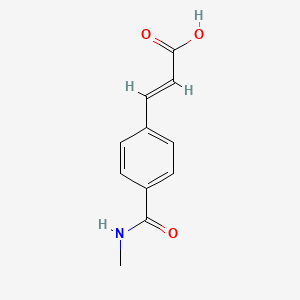

4-(Methylcarbamoyl)cinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKEHKMLPTJFE-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Cinnamic Acid Amides

Established Synthesis Routes for Cinnamic Acid Derivatives

The creation of cinnamic acid and its derivatives is primarily achieved through several well-established chemical reactions. These methods, while traditional, form the foundation for more complex synthetic endeavors.

Knoevenagel Condensation and Perkin Reaction Approaches

The Knoevenagel condensation is a versatile and widely used method for forming carbon-carbon double bonds, making it ideal for synthesizing α,β-unsaturated acids like cinnamic acid. tandfonline.comrsc.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. chemrj.orgnict.edu.ng Historically, pyridine (B92270) has been used as both a solvent and a base, often with piperidine (B6355638) as a catalyst. tandfonline.comrsc.org However, due to the carcinogenic nature of pyridine, greener alternatives are actively being explored. rsc.org The reaction proceeds through the formation of an enolate ion from the active methylene compound, which then attacks the aldehyde. nict.edu.ng Subsequent dehydration leads to the formation of the cinnamic acid derivative. A significant advantage of the Knoevenagel condensation is its applicability to a wide range of aromatic aldehydes, allowing for the synthesis of variously substituted cinnamic acids. thepharmajournal.com

The Perkin reaction , discovered by William Henry Perkin in 1868, is another classic method for the synthesis of cinnamic acids. wikipedia.orgiitk.ac.in This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgiitk.ac.in For example, cinnamic acid itself can be prepared from benzaldehyde (B42025) and acetic anhydride using sodium acetate (B1210297) as the base. wikipedia.orgjocpr.com The mechanism involves the formation of an enolate from the anhydride, which then undergoes an aldol-type condensation with the aldehyde. jk-sci.com While a powerful tool, the Perkin reaction generally requires high temperatures and long reaction times. jk-sci.com A notable limitation is that the presence of electron-donating substituents on the aromatic aldehyde can significantly decrease the yield of the desired cinnamic acid derivative. jocpr.com

| Feature | Knoevenagel Condensation | Perkin Reaction |

|---|---|---|

| Reactants | Aromatic aldehyde and an active methylene compound (e.g., malonic acid) chemrj.org | Aromatic aldehyde and an acid anhydride wikipedia.org |

| Catalyst/Base | Weak bases like piperidine, pyridine, or ammonium (B1175870) salts tandfonline.comchemrj.org | Alkali salt of the corresponding carboxylic acid (e.g., sodium acetate) wikipedia.org |

| Reaction Conditions | Generally milder conditions, though can be performed under microwave irradiation thepharmajournal.com | Typically requires high temperatures and long reaction times jk-sci.com |

| Advantages | High versatility with various aldehydes, can be performed under greener conditions tandfonline.comthepharmajournal.com | A classic, well-established method iitk.ac.in |

| Disadvantages | Traditional use of hazardous solvents like pyridine rsc.org | Low yields with electron-donating substituents on the aldehyde jocpr.com |

Acylation Reactions for Amide Formation

The formation of the amide bond in cinnamic acid amides is a critical step in the synthesis of many biologically active compounds. mdpi.com This is typically achieved through acylation reactions, where the carboxylic acid group of cinnamic acid is activated to react with an amine.

A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride. For instance, cinnamic acid can be treated with reagents like oxalyl chloride or thionyl chloride to form the corresponding acyl chloride, which then readily reacts with an amine to form the amide. sciencemadness.org Alternatively, mixed anhydrides can be generated in situ. beilstein-journals.org

Various coupling reagents are also employed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate a highly reactive intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) have been traditionally used, though they can lead to byproducts that are difficult to remove. mdpi.com More modern and efficient coupling reagents include 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). sciencemadness.org

Transition-metal catalysis has also emerged as a powerful tool for N-acylation. For example, palladium-catalyzed reactions have been developed for the amidation of cinnamic acids. beilstein-journals.org These methods often offer high efficiency and good functional group tolerance. Additionally, novel methods utilizing thioacids and isonitriles have been shown to be effective for the formation of even highly hindered amides under neutral conditions. nih.gov

Targeted Derivatization for 4-(Methylcarbamoyl)cinnamic Acid

The synthesis of the specific compound 4-(Methylcarbamoyl)cinnamic acid requires strategic introduction of the methylcarbamoyl group and potential further functionalization of the cinnamoyl backbone.

Strategies for Methylcarbamoyl Group Introduction

The introduction of the methylcarbamoyl group, -C(O)NHCH₃, is a key synthetic challenge. One common approach involves the use of a pre-functionalized starting material. For example, a reaction could start with a benzoic acid derivative that already contains the methylcarbamoyl group at the 4-position. This precursor would then undergo a reaction, such as the Knoevenagel or Perkin reaction, to construct the cinnamic acid backbone.

Regiospecific Introduction of Substituents on the Cinnamoyl Moiety

Further functionalization of the 4-(Methylcarbamoyl)cinnamic acid structure requires methods for the regiospecific introduction of substituents on the cinnamoyl moiety, which includes the aromatic ring and the double bond.

Distal C-H functionalization has emerged as a powerful technique for modifying the aromatic ring of cinnamic acid derivatives. rsc.orgnih.gov By using a directing group, it is possible to selectively introduce substituents at the meta position of the phenyl ring. rsc.org Palladium-catalyzed reactions have been particularly successful in this area, allowing for the olefination and arylation of the meta-C-H bond. rsc.org This approach would allow for the introduction of a wide range of functional groups onto the aromatic ring of 4-(Methylcarbamoyl)cinnamic acid, while leaving the existing functional groups intact.

Functionalization of the α,β-unsaturated system can also be achieved. For example, vinyl sulfones can be synthesized from cinnamic acids through a metal-free decarboxylative cross-coupling reaction. organic-chemistry.org This method introduces a sulfone group at the β-position of the double bond.

| Target Position | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Aromatic Ring (meta-position) | Distal C-H Functionalization | Palladium catalysts, Directing groups | rsc.orgrsc.org |

| β-position of double bond | Decarboxylative Sulfono Functionalization | Iodine, TBHP, DBU | organic-chemistry.org |

Enzymatic and Green Chemistry Approaches in Cinnamide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This is particularly relevant in the production of pharmaceuticals and other fine chemicals. thieme-connect.com

Enzymatic synthesis offers a powerful alternative to traditional chemical methods for the production of cinnamic acid derivatives. nih.gov Lipases, for example, have been successfully used to catalyze the synthesis of cinnamic acid esters. nih.gov More recently, promiscuous hydrolase/acyltransferase enzymes have been shown to effectively catalyze the formation of hydroxycinnamic acid amides in water, providing a green alternative to methods that rely on organic solvents and stoichiometric coupling reagents. thieme-connect.comresearchgate.net These enzymatic methods often proceed with high selectivity and under mild reaction conditions.

Green chemistry principles are also being applied to traditional synthetic routes. The Knoevenagel condensation, for example, is being adapted to use more benign catalysts and solvents, and in some cases, can be performed under solvent-free conditions using microwave irradiation. tandfonline.comrsc.orgthepharmajournal.com These approaches not only reduce the environmental impact of the synthesis but can also lead to higher yields and shorter reaction times. The development of catalytic systems that are reusable and operate under mild conditions is a key focus of this research. rsc.org

Structure Activity Relationship Sar Studies of Cinnamic Acid Derivatives

Influence of the Carbamoyl (B1232498) Moiety on Biological Efficacy

The transformation of the carboxylic acid group of cinnamic acid into an amide or a related carbamoyl moiety is a common strategy in medicinal chemistry to alter the molecule's physicochemical properties and biological activity. beilstein-journals.org This modification can impact factors such as solubility, membrane permeability, and the ability to form hydrogen bonds with biological targets.

The introduction of an amide or hydrazide group can significantly influence the pharmacological profile. beilstein-journals.org For instance, studies on various cinnamoyl derivatives have shown that these functional groups are integral to their anticancer and other biological activities. researchgate.net The amide bond can act as a hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites or receptors. The specific nature of the amide (primary, secondary, or tertiary) and the substituents attached to the nitrogen atom are critical in determining the resulting compound's efficacy. Comparing aliphatic chain esters with aliphatic chain amides in antileishmanial studies revealed that the change from an acrylate (B77674) to an acrylamide (B121943) group was decisive for activity, with cinnamates being more effective than their corresponding amides in some cases. nih.gov This highlights that converting the carboxylic acid to a carbamoyl group is a key step in modulating the biological potential of cinnamic acid scaffolds. nih.gov

Role of Methyl Substitution within the Carbamoyl Group in Activity Modulation

The substitution pattern on the nitrogen atom of the carbamoyl group is a critical determinant of biological activity. Specifically, the presence of a methyl group, as seen in 4-(Methylcarbamoyl)cinnamic acid, can fine-tune the compound's pharmacological effects.

In a study focused on designing novel cinnamic acid derivatives as potential anticancer agents, the influence of N-substitution on the amide was explicitly investigated. biointerfaceresearch.com The results demonstrated that compounds featuring a methyl-substituted amide group exhibited the most potent in vitro cytotoxicity against the A-549 lung cancer cell line. biointerfaceresearch.com These N-methylated derivatives were found to be more active than the corresponding N-ethyl substituted compounds. biointerfaceresearch.com This suggests that the size and lipophilicity of the substituent on the carbamoyl nitrogen are crucial for optimal interaction with the biological target. The smaller methyl group may allow for a better fit into a specific binding pocket, thereby enhancing activity.

| Compound Type | Substitution on Amide | Reported IC50 (µM) on A-549 cells | Reference |

|---|---|---|---|

| Cinnamic Acid Derivative | Methyl | 10.36 - 11.38 | biointerfaceresearch.com |

| Cinnamic Acid Derivative | Ethyl | Less active than methyl-substituted | biointerfaceresearch.com |

Impact of Aromatic Ring Substitution, Specifically at the 4-Position, on Pharmacological Profiles

The position and nature of substituents on the phenyl ring of cinnamic acid derivatives are paramount in defining their pharmacological profiles. mdpi.comjocpr.compcbiochemres.com The 4-position (para-position) is a particularly strategic site for modification, and introducing groups like the methylcarbamoyl moiety can profoundly influence activity.

Research has consistently shown that para-substitution is a key determinant of efficacy across various biological activities:

Antifungal Activity: In studies of cinnamic acid esters, the substitution pattern on the phenyl ring was found to significantly influence antifungal activity. plos.org For example, t-Amyl 4-fluorocinnamate demonstrated notable activity, highlighting the impact of a para-halogen substituent. plos.org

Antitubercular Activity: The presence of an electron-withdrawing group at the para-position of the phenyl ring was shown to favor significant anti-TB activity. nih.gov A derivative with a carboxylic acid at the para-position exhibited potent activity, much greater than the parent cinnamic acid. nih.gov

Enzyme Inhibition: For α-glucosidase inhibition, derivatives with a 4-methoxy group showed high potency. researchgate.net Conversely, increasing the bulkiness of 4-alkoxy substituents or introducing electron-withdrawing groups tended to decrease this specific inhibitory activity. researchgate.net

Biocatalytic Oxidation: The enzyme CYP199A4 efficiently and selectively oxidizes cinnamic acids that have a para-substituted alkyl or alkyloxy group. rsc.org 4-Methoxy- and 4-methyl-cinnamic acids were found to be better substrates than cinnamic acid itself, indicating a preference for para-substitution. rsc.org

Hepatoprotective Activity: Compounds with a methoxy (B1213986) group at the 4-position were among the most active in a model of acute liver damage. jocpr.compcbiochemres.com

These findings collectively underscore that placing a functional group, such as the methylcarbamoyl group, at the 4-position of the cinnamic acid ring is a critical design choice that can enhance interaction with biological targets and improve therapeutic potential. rsc.org

| 4-Position Substituent | Biological Activity Studied | Observation | Reference |

|---|---|---|---|

| -OCH3 (Methoxy) | α-Glucosidase Inhibition | High potent inhibitory activity | researchgate.net |

| -OCH3 (Methoxy) | Hepatoprotective Activity | Most active derivatives | jocpr.compcbiochemres.com |

| -COOH (Carboxylic Acid) | Anti-TB Activity | Potent activity observed | nih.gov |

| -CH3 (Methyl) | CYP199A4 Substrate | Better substrate than cinnamic acid | rsc.org |

| -F (Fluoro) | Antifungal Activity | Active compound | plos.org |

| -CF3 (Trifluoromethyl) | Herbicidal Activity | Improved activity over parent compound | mdpi.com |

Stereochemical Considerations (E/Z Isomerism) and Their Effect on Activity

The double bond in the acrylic acid side chain of cinnamic acid derivatives allows for the existence of two geometric isomers: the E-isomer (trans) and the Z-isomer (cis). This stereochemistry is a critical factor that can dramatically affect biological and physical properties. nih.govmdpi.com While the E-isomer is typically more stable and common, studies have revealed that the Z-isomer can possess unique and sometimes superior activity. nih.govacs.org

For example, in the context of organocatalysis for benzoxazine (B1645224) polymerizations, the Z-isomer of 3-methoxycinnamic acid was found to be a significantly better catalyst than its corresponding E-isomer, reducing polymerization temperatures by a greater margin. mdpi.com Similarly, in the field of mass spectrometry, Z-sinapinic acid demonstrated outstanding performance as a matrix for analyzing carbohydrates, superior to the commercially available E-isomer. nih.gov The different spatial arrangement of the phenyl and carboxyl groups in the Z-isomer can lead to distinct intermolecular interactions with target molecules or surfaces. nih.gov The conversion from the E to the Z form can be achieved through methods like photoisomerization, providing access to these alternative stereochemistries for biological evaluation. acs.org This highlights the importance of considering and controlling the E/Z geometry when designing and evaluating cinnamic acid-based compounds.

Rational Design Principles for Enhanced Biological Activity

The rational design of cinnamic acid derivatives leverages SAR insights to create novel compounds with improved efficacy. nih.gov This approach involves the strategic modification of the cinnamic acid scaffold to optimize interactions with specific biological targets. biointerfaceresearch.com

Key principles derived from SAR studies include:

Hybrid Molecule Synthesis: One successful strategy involves combining the cinnamic acid scaffold with other known bioactive moieties. For instance, novel derivatives were designed by introducing capsaicin (B1668287) and/or ligustrazine fragments to enhance neuroprotective and angiogenic effects, demonstrating that combining active pharmacophores can lead to synergistic activity. nih.gov

Structure-Based Design: Utilizing knowledge of a target protein's binding site allows for the design of derivatives with complementary features. In the development of matrix metalloproteinase-9 (MMP-9) inhibitors, a structure-based approach was used to design cinnamic acid derivatives. biointerfaceresearch.com A hydroxamate group was introduced to interact with the catalytic zinc ion in the enzyme's active site, while modifications to the amide and phenyl ring were made to optimize other binding interactions. biointerfaceresearch.com

Substrate Specificity in Biosynthesis: In the field of synthetic biology, understanding the substrate promiscuity of enzymes involved in flavonoid biosynthesis allows for the rational design of production pathways. Studies have shown which cinnamic acid analogues are accepted by enzymes like coumaroyl-CoA ligase, enabling the targeted production of novel flavonoids. acs.org For example, substitutions at the para-position were found to be critical for enzyme acceptance. acs.org

Antimicrobial Activity and Underlying Mechanisms

The antimicrobial properties of the cinnamic acid family are well-documented against a range of pathogens. nih.govmdpi.comresearchgate.net

Antibacterial Modalities and Molecular Targets

Cinnamic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The structural characteristics of these derivatives, such as the nature and position of substituents on the phenyl ring, significantly influence their antibacterial efficacy. nih.gov For instance, some synthetic amides and esters of cinnamic acid have shown notable antibacterial action. mdpi.com The mechanisms often involve the disruption of bacterial membranes and the inhibition of essential cellular processes. mdpi.comnih.gov Studies on related compounds, like 4-chlorocinnamic acid esters, have shown activity against Staphylococcus aureus. nih.gov

Antifungal Actions and Specific Enzyme Inhibition (e.g., Cytochrome P450 CYP53A15)

Many cinnamic acid derivatives exhibit potent antifungal properties. conicet.gov.arplos.orgnih.gov Research has shown that these compounds can inhibit the growth of various pathogenic fungi, including species of Aspergillus and Candida. nih.govconicet.gov.arnih.gov

One of the identified mechanisms for the antifungal action of some cinnamic acid derivatives is the inhibition of specific fungal enzymes. For example, certain derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), a cytochrome P450 enzyme unique to fungi and crucial for their metabolism. nih.gov This makes enzymes like CYP53A15 a promising target for the development of new antifungal agents. nih.gov Molecular docking studies on other derivatives have suggested that they may also target the enzyme 14α-demethylase, another key component in fungal cell membrane biosynthesis.

Antioxidant Properties and Oxidative Stress Abatement

Cinnamic acid derivatives, particularly those containing phenolic hydroxyl groups, are recognized as potent antioxidants. nih.govnih.govnih.gov

Mechanisms of Free Radical Scavenging and Reactive Species Neutralization

The antioxidant capacity of these compounds is primarily attributed to their ability to act as free radical scavengers. nih.govnih.gov They can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing oxidative damage to vital biological macromolecules like DNA, proteins, and lipids. nih.gov The effectiveness of this scavenging activity is influenced by the molecular structure, with the presence and position of hydroxyl and methoxy groups on the phenyl ring playing a key role. nih.govnih.gov Various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to quantify these properties for different derivatives. mdpi.com

Contribution to Cellular Antioxidant Defense Systems

Beyond direct scavenging, some cinnamic acid derivatives can bolster the cell's own antioxidant defenses. nih.gov Studies on compounds like ferulic acid have indicated they can improve cell viability by indirectly upregulating the expression of endogenous antioxidant enzymes. nih.gov This dual action—directly neutralizing radicals and supporting the cell's defense systems—highlights their potential in mitigating conditions associated with oxidative stress.

Anti-inflammatory Modulatory Effects

The anti-inflammatory effects of cinnamic acid and its analogues are another area of significant research interest. mdpi.commdpi.com

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cinnamic acid derivatives have been shown to modulate inflammatory pathways. For instance, cinnamic acid itself has been found to reduce inflammation in animal models of colitis by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and by downregulating the expression of Toll-like receptor-4 (TLR-4). nih.gov Other derivatives exert their anti-inflammatory effects by inhibiting enzymes like lipoxygenase (LOX), which are involved in the production of inflammatory mediators. nih.govmdpi.com The anti-inflammatory properties are often linked to the antioxidant capacity of these molecules, as oxidative stress is a key trigger for inflammation. mdpi.com

Modulation of Key Pro-inflammatory Pathways (e.g., COX-2, iNOS)

Cinnamic acid derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govnih.gov A primary mechanism of action is the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The overexpression of these enzymes is a hallmark of many inflammatory conditions.

Studies on various cinnamic acid derivatives have shown their ability to suppress the expression of COX-2 and iNOS. This suppression leads to a decrease in the production of prostaglandins (B1171923) and nitric oxide, two key mediators of inflammation. For instance, certain derivatives have been shown to significantly reduce the lipopolysaccharide (LPS)-induced expression of these enzymes in cellular models. nih.gov The anti-inflammatory properties are often attributed to the core cinnamic acid scaffold, with substitutions on the phenyl ring influencing the potency and selectivity of the compound.

Cellular and Molecular Targets in Inflammatory Responses

The anti-inflammatory actions of cinnamic acid derivatives extend to various cellular and molecular targets. Research has indicated that these compounds can interfere with the signaling cascades that lead to the production of pro-inflammatory cytokines. nih.gov One of the key molecular targets is the Toll-like receptor 4 (TLR-4), which plays a crucial role in the innate immune response and the initiation of inflammatory pathways. By inhibiting TLR-4 signaling, cinnamic acid can mitigate the downstream inflammatory cascade. nih.gov

Furthermore, cinnamic acid and its derivatives have been shown to downregulate the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govnih.gov This broad-spectrum anti-inflammatory activity suggests that these compounds could be beneficial in managing conditions characterized by chronic inflammation.

Antineoplastic and Cytotoxic Mechanisms

The potential of cinnamic acid derivatives as anticancer agents is an area of active investigation, with research pointing to multiple mechanisms of action. mdpi.comnih.govnih.govjapsonline.com These compounds have been shown to induce cytostasis and reverse malignant properties in various human tumor cell lines. nih.gov

Inhibition of Oncogenic Protein Kinases

A significant aspect of the antineoplastic activity of cinnamic acid derivatives lies in their ability to inhibit oncogenic protein kinases. These enzymes are often dysregulated in cancer cells and play a critical role in tumor growth and survival. By targeting these kinases, cinnamic acid derivatives can disrupt the signaling pathways that drive cancer progression. The anti-tumor effect may be partly due to the inhibition of protein isoprenylation, a process that is crucial for the function of many proteins involved in mitogenic signal transduction. nih.gov

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes that are involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. The overexpression of MMPs, particularly MMP-9, is associated with a poor prognosis in several types of cancer. biointerfaceresearch.com Cinnamic acid derivatives have been identified as potential inhibitors of MMP-9. biointerfaceresearch.com Molecular docking studies have suggested that these compounds can bind to the active site of the MMP-9 protein, thereby inhibiting its enzymatic activity and potentially reducing the invasive capacity of tumor cells. biointerfaceresearch.com

Induction of Autophagic Cell Death and Cell Cycle Arrest

In addition to direct cytotoxicity, cinnamic acid derivatives can induce other forms of cell death and inhibit cell proliferation. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. The induction of cell differentiation, as evidenced by morphological changes and altered gene expression, has also been observed in tumor cells treated with cinnamic acid. nih.gov

Antidiabetic Potentials and Metabolic Regulation

Cinnamic acid and its derivatives have shown promise in the management of diabetes and its complications through various mechanisms. nih.govnih.govresearchgate.net These compounds can influence glucose metabolism and insulin (B600854) signaling, offering a multi-faceted approach to glycemic control.

One of the key antidiabetic mechanisms is the improvement of glucose tolerance. nih.govnih.gov Studies in animal models have shown that oral administration of cinnamic acid can lower blood glucose levels in a dose-dependent manner. nih.gov This effect is, in part, attributed to the stimulation of insulin secretion from pancreatic β-cells. In vitro studies have demonstrated that while cinnamic acid may not affect insulin secretion at basal glucose levels, it can significantly enhance glucose-stimulated insulin secretion at higher glucose concentrations. nih.gov This suggests a glucose-dependent mechanism of action, which is a desirable feature for antidiabetic agents as it can reduce the risk of hypoglycemia.

The table below summarizes the biological activities of various cinnamic acid derivatives as reported in the literature, providing a comparative context for the potential activities of 4-(Methylcarbamoyl)cinnamic acid.

| Derivative Activity | Target/Model | Observed Effect |

| Anti-inflammatory | ||

| Cinnamic Acid | Acetic acid-induced colitis in rats | Reduction of inflammation via inhibition of TNF-α, IL-6, MPO, and TLR-4. nih.gov |

| Symmetric Cinnamic Derivatives | Lipopolysaccharide-induced acute lung injury in mice | Significant attenuation of lung injury. nih.gov |

| Antineoplastic | ||

| Cinnamic Acid | Human glioblastoma, melanoma, prostate, and lung carcinoma cells | Induces cytostasis and reversal of malignant properties. nih.gov |

| Cinnamic Acid Derivatives | A-549 (lung cancer cell line) | Potential MMP-9 inhibitors. biointerfaceresearch.com |

| Phenyl Amide Cinnamate | MCF-7 breast cancer cell line | Demonstrated anti-cancer activity in vitro and in silico. japsonline.com |

| Antidiabetic | ||

| Cinnamic Acid | Non-obese type 2 diabetic rats | Decreased blood glucose levels and improved glucose tolerance. nih.gov |

| Cinnamic Acid | Isolated mice islets | Significantly enhanced glucose-stimulated insulin secretion. nih.govnih.gov |

Stimulation of Insulin Secretion and Pancreatic β-Cell Functionality

The secretion of insulin by pancreatic β-cells is a critical process for maintaining glucose homeostasis. Dysfunction in these cells is a hallmark of type 2 diabetes. e-dmj.orge-dmj.org Certain therapeutic strategies aim to enhance glucose-stimulated insulin secretion (GSIS) to improve glycemic control. mdpi.com

While various derivatives of cinnamic acid have been evaluated for their effects on insulin secretion and β-cell function, specific studies detailing the activity of 4-(Methylcarbamoyl)cinnamic acid in this context were not identified in the reviewed literature. nih.govnih.gov General research indicates that some related compounds can augment insulin secretion, but this cannot be directly extrapolated to 4-(Methylcarbamoyl)cinnamic acid. nih.gov

Inhibition of Hepatic Gluconeogenesis

Hepatic gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates, playing a key role in maintaining blood glucose levels during fasting. e-dmj.orgjci.org In diabetic states, this pathway can be pathologically elevated, contributing to hyperglycemia. mdpi.com Inhibition of hepatic gluconeogenesis is a key target for some antidiabetic therapies. mdpi.commdpi.com

Studies have shown that certain cinnamic acid derivatives can lower glucose production by suppressing gluconeogenesis in liver cells. mdpi.com However, research focusing specifically on the effect of 4-(Methylcarbamoyl)cinnamic acid on hepatic gluconeogenesis pathways or related enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase is not available in the surveyed scientific literature.

Enhancement of Glucose Uptake and Insulin Signaling Pathways

Insulin signaling in peripheral tissues like skeletal muscle and adipose tissue is crucial for the uptake of glucose from the bloodstream, primarily through the translocation of the glucose transporter type 4 (GLUT4). e-dmj.orgmdpi.com Enhancing this process is a major goal in managing insulin resistance. mdpi.com

Investigations into cinnamic acid and its derivatives have confirmed that some of these compounds can improve insulin sensitivity and increase glucose uptake in adipocytes and myotubes. nih.govmdpi.com These effects are often mediated through key signaling proteins such as Akt and PI3K. mdpi.com Despite these findings for the broader chemical class, specific data on how 4-(Methylcarbamoyl)cinnamic acid influences glucose uptake or the insulin signaling cascade are absent from the current body of scientific literature.

Enzyme Inhibition in Carbohydrate Metabolism (e.g., α-Glucosidase, PTP1B, α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes is an established strategy for managing postprandial hyperglycemia. nih.gov Enzymes such as α-amylase and α-glucosidase are responsible for the digestion of complex carbohydrates into absorbable monosaccharides. nih.gov Protein-tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is considered a therapeutic target for type 2 diabetes and obesity. nih.gove-nps.or.kr

Several derivatives of cinnamic acid have demonstrated inhibitory activity against these enzymes. nih.govresearchgate.netmdpi.com However, specific inhibitory concentrations (e.g., IC₅₀ values) for 4-(Methylcarbamoyl)cinnamic acid against α-glucosidase, PTP1B, or α-amylase have not been reported in the reviewed scientific studies. Due to the lack of available data, a data table of inhibitory activities for this specific compound cannot be generated.

Neuroprotective and Neurological Modulatory Activities

Cinnamic acid and its derivatives have been a subject of interest for their potential neuroprotective properties in the context of various neurodegenerative diseases. rsc.orgmdpi.comnih.gov These conditions are often characterized by oxidative stress, neuroinflammation, and the accumulation of misfolded proteins. nih.govnih.gov

Mechanisms in Neurodegeneration Models (e.g., Parkinson's Disease)

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.govfrontiersin.org Research models, including those using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are employed to study disease mechanisms and potential therapeutic agents. frontiersin.orgmdpi.com

Studies on cinnamic acid itself have shown that it can protect dopaminergic neurons in MPTP mouse models of PD, an effect potentially mediated through the activation of peroxisome proliferator-activated receptor α (PPARα). nih.gov However, specific investigations into the mechanisms of 4-(Methylcarbamoyl)cinnamic acid in any model of neurodegeneration, including Parkinson's disease, were not found in the reviewed literature.

Inhibition of Amyloid-β (Aβ) Accumulation

The accumulation of amyloid-β (Aβ) peptides into plaques in the brain is a pathological hallmark of Alzheimer's disease (AD). nih.govucalgary.ca These aggregates are considered central to the neurotoxic cascades that lead to cognitive decline. beilstein-journals.orgcornell.edu Consequently, inhibiting the aggregation of Aβ is a primary therapeutic strategy under investigation. mdpi.com

Certain derivatives of cinnamic acid have been identified as having the potential to interfere with Aβ accumulation and exert neuroprotective effects in AD models. mdpi.comnih.govnih.gov Despite this promising research direction for the compound class, there is currently no specific scientific literature detailing the role or efficacy of 4-(Methylcarbamoyl)cinnamic acid in the inhibition of Amyloid-β accumulation.

No Biological Activity Data Currently Available for 4-(Methylcarbamoyl)cinnamic acid in Specified Areas

Extensive searches of available scientific literature and research databases have yielded no specific information regarding the biological activities of the chemical compound 4-(Methylcarbamoyl)cinnamic acid within the requested categories of cholinesterase inhibition, hepatoprotective properties, tyrosinase inhibition, histone deacetylase (HDAC) inhibition, or its effects as an allelochemical.

While the broader class of cinnamic acid derivatives has been the subject of numerous studies for these and other biological effects, data pertaining specifically to the 4-(methylcarbamoyl) substituted variant is not present in the reviewed sources. Research in these areas tends to focus on other derivatives, such as caffeic acid, ferulic acid, and various synthetic analogs.

Therefore, content for the outlined sections cannot be generated at this time due to a lack of available research findings for this particular compound.

Biological Activities and Mechanistic Investigations of Cinnamic Acid Derivatives

Cholinesterase (AChE/BuChE) Inhibition

Cholinesterase (AChE/BuChE) Inhibition

No studies were found that evaluated the activity of 4-(Methylcarbamoyl)cinnamic acid as an inhibitor of either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Other Biologically Relevant Activities and Mechanisms

Hepatoprotective Properties and Related Molecular Targets

There is no available research on the hepatoprotective (liver-protective) effects of 4-(Methylcarbamoyl)cinnamic acid or its related molecular targets.

Tyrosinase Inhibition and Antimelanogenic Activity

Information regarding the ability of 4-(Methylcarbamoyl)cinnamic acid to inhibit the tyrosinase enzyme or reduce melanin (B1238610) production (antimelanogenic activity) is not available in the current body of scientific literature.

Histone Deacetylase (HDAC) Inhibition

No data could be located concerning the potential for 4-(Methylcarbamoyl)cinnamic acid to act as a histone deacetylase (HDAC) inhibitor.

Allelochemical Effects

The role of 4-(Methylcarbamoyl)cinnamic acid as an allelochemical, a compound that influences the growth of other organisms, has not been documented in the reviewed literature.

Computational and in Silico Studies for Chemical Compound Analysis

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 4-(Methylcarbamoyl)cinnamic acid, might interact with a protein's binding site.

While specific docking studies for 4-(Methylcarbamoyl)cinnamic acid are not extensively detailed in the provided results, broader research on cinnamic acid derivatives provides a framework for understanding its potential interactions. For instance, studies on various cinnamic acid derivatives have shown their potential to inhibit enzymes like polyphenol oxidase (PPO), matrix metalloproteinase-9 (MMP-9), and the NS2B-NS3 protease of the Dengue virus. nih.govkoreascience.kranalis.com.my

In a study on PPO, derivatives of cinnamic acid were shown to bind to the enzyme, with the interactions being influenced by pH and the nature of substituent groups. nih.gov Similarly, docking studies of cinnamic acid derivatives against MMP-9, an enzyme implicated in various diseases including cancer and Alzheimer's, revealed significant binding affinities, with some derivatives showing binding energies of less than -10 kcal/mol. koreascience.krnih.gov These findings suggest that the cinnamic acid scaffold is a viable starting point for designing inhibitors for these targets.

For a clearer understanding, the following table summarizes representative docking studies on cinnamic acid derivatives against various protein targets:

| Ligand (Cinnamic Acid Derivative) | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Cynarin (B1669657) | MMP-9 | < -10 | Not specified | koreascience.krnih.gov |

| Chlorogenic acid | MMP-9 | < -10 | Not specified | koreascience.krnih.gov |

| Rosmarinic acid | MMP-9 | < -10 | Not specified | koreascience.krnih.gov |

| 4-Alkoxy-Cinnamic derivatives | M. tuberculosis DNA gyrase | -6.4 to -10.4 | Not specified | jksus.org |

| trans-4-(trifluoromethyl)cinnamic acid | Histone deacetylase inhibitor (HDAC8) | -6.10 | Not specified |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, offering insights into the stability of the binding and any conformational changes that may occur over time.

MD simulations have been performed on complexes of cinnamic acid derivatives with various proteins. For example, a 10-nanosecond MD simulation was used to assess the stability of the docked poses of potent MMP-9 inhibitors derived from cinnamic acid. koreascience.krnih.gov The root-mean-square deviations (RMSD) for top candidates like cynarin and chlorogenic acid were found to be below 2 Å, indicating stable binding within the simulation time. nih.gov

In another study involving amide derivatives of cinnamic acid and the anti-dengue virus target, the viral envelope (E) protein, a compound designated as LQM778 demonstrated consistent stability within the protein-ligand complex during MD simulations. researchgate.net Similarly, MD simulations of a cinnamide derivative (LQM755) with proteins like AKR1B10 and MMP9 showed stable complexes over 100 ns and 500 ns, respectively, with RMSD values suggesting equilibrium had been reached. scielo.br

These simulations are crucial for validating the initial docking poses and for understanding the flexibility and dynamic nature of the interactions between the ligand and the protein.

Drug Target Prediction and Network Pharmacology Analysis

Network pharmacology is an approach that combines systems biology and computational techniques to understand drug action and to identify potential new drug targets. frontiersin.org This methodology moves beyond the "one drug, one target" paradigm to a more holistic view of how a compound might affect a network of interacting proteins.

For cinnamic acid and its derivatives, network pharmacology has been used to identify potential therapeutic targets. frontiersin.orguni-muenchen.de For example, in a study on the traditional Chinese medicine Mugua, which contains cinnamic acid, network pharmacology identified IL-1β, IL-6, TNF, and EGFR as core targets for its therapeutic effects in diseases like rheumatoid arthritis. nih.gov Another study on cinnamic acid derivatives identified potential targets related to cancer cell growth and apoptosis, including MMP9, AIF, AKR1C3, AKR1B10, and MAPK14. scielo.br

These computational predictions help to build a comprehensive picture of the potential biological activities of 4-(Methylcarbamoyl)cinnamic acid and guide the design of focused in vitro and in vivo experiments.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov These calculations can provide valuable information about a molecule's properties, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies.

For cinnamic acid and its derivatives, DFT calculations have been employed to understand their structural and electronic properties. nih.govresearchgate.net Studies have calculated the optimized geometries, vibrational frequencies, and NMR chemical shifts, which show good agreement with experimental data. nih.govscielo.org.mx The analysis of HOMO and LUMO energies helps in understanding the charge transfer within the molecule and its reactivity. nih.gov The molecular electrostatic potential (MEP) map can identify the regions of the molecule that are rich or poor in electrons, providing clues about its interaction with biological targets. researchgate.net

For instance, a study on trans-4-(trifluoromethyl)cinnamic acid used DFT to compute its geometrical parameters and analyze its frontier molecular orbitals. Such studies provide a fundamental understanding of the molecule's intrinsic properties, which underpins its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. jksus.orgresearchgate.net These models can then be used to predict the activity of new, untested compounds.

QSAR studies have been conducted on various series of cinnamic acid derivatives. For example, a QSAR study on 4-Alkoxy-Cinnamic derivatives as anti-mycobacterium tuberculosis agents resulted in a statistically significant model with a high correlation coefficient (R²) of 0.980921. jksus.org This model was then used to predict the activity of new derivatives and guide the design of more potent inhibitors. jksus.org

The development of a robust QSAR model generally requires a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of the chemical structure. mdpi.com The success of a QSAR model is evaluated by its statistical significance and its predictive power on an external set of compounds. mdpi.com

While a specific QSAR model for 4-(Methylcarbamoyl)cinnamic acid is not available in the provided search results, the existing studies on related compounds demonstrate the utility of this approach in the rational design of new cinnamic acid-based therapeutic agents. nih.gov

Preclinical and in Vitro Research Models for Biological Efficacy Assessment

Cell-Based Assays for Mechanistic and Cytotoxicity Studies

Cell-based assays are fundamental in early-stage drug discovery to determine a compound's potential efficacy and its toxic effects on cells.

Diverse Cancer Cell Line Panels

To assess the potential of 4-(Methylcarbamoyl)cinnamic acid as an anticancer agent, it would be tested against a panel of cancer cell lines representing various tumor types (e.g., breast, lung, colon, leukemia, melanoma). Such studies would aim to determine its cytotoxicity, typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. However, no such data for 4-(Methylcarbamoyl)cinnamic acid has been reported.

Immunomodulatory Cell Models

The immunomodulatory potential of a compound is evaluated using cell models like peripheral blood mononuclear cells (PBMCs), isolated T-cells, or macrophage cell lines (e.g., RAW 264.7). These studies would investigate whether 4-(Methylcarbamoyl)cinnamic acid can modulate immune responses, such as cytokine production or the activation and proliferation of immune cells. No research detailing these effects for 4-(Methylcarbamoyl)cinnamic acid is currently available.

Metabolic Disease Cell Models (e.g., Pancreatic β-cells, Myotubes)

For assessing efficacy in metabolic diseases like diabetes, researchers utilize cell models such as pancreatic β-cell lines (e.g., INS-1) to study effects on insulin (B600854) secretion, and skeletal muscle cell lines (myotubes, e.g., L6 or C2C12) to investigate impacts on glucose uptake. To date, no studies have been published that characterize the effects of 4-(Methylcarbamoyl)cinnamic acid in these or other relevant metabolic disease models.

Microbial Susceptibility Testing and Biofilm Formation Assays

The antimicrobial properties of a new compound are determined by testing it against a range of pathogenic bacteria and fungi. Key parameters measured include the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth. Effects on biofilm formation, a critical factor in chronic infections, are also commonly assessed. There is no available data from such assays for 4-(Methylcarbamoyl)cinnamic acid.

Isolated Enzyme Activity Assays for Target Engagement

To understand how a compound works at a molecular level, its effect on specific enzymes is often measured. These assays determine if the compound can inhibit or activate an enzyme that is critical for a disease process, thereby confirming direct target engagement. Research identifying specific enzyme targets for 4-(Methylcarbamoyl)cinnamic acid and detailing its activity in such assays has not been found in the reviewed literature.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical in vivo research data for the compound 4-(Methylcarbamoyl)cinnamic acid corresponding to the outlined sections on oxidative stress, inflammatory, metabolic, or neurodegenerative disease models.

Research on related compounds, specifically other derivatives of cinnamic acid, has been conducted in these areas. For instance, studies on the parent molecule, cinnamic acid, have shown neuroprotective effects in models of Parkinson's disease and anti-diabetic activity in diabetic rat models. Other synthetic derivatives have been evaluated for hepatoprotective effects in animal models of acute liver injury, a condition associated with significant oxidative stress and inflammation.

However, these findings are not directly applicable to 4-(Methylcarbamoyl)cinnamic acid , and no studies were identified that specifically used this compound in the requested preclinical animal models for disease pathophysiology. Therefore, the generation of a detailed article with research findings and data tables for this specific molecule is not possible at this time.

Conclusions and Future Research Trajectories for 4 Methylcarbamoyl Cinnamic Acid

Synthesis of Current Academic Understanding and Identified Potentials

The current understanding of 4-(Methylcarbamoyl)cinnamic acid is primarily structural. It is a derivative of cinnamic acid where the carboxylic acid group has been converted into a methylamide. This modification significantly alters the molecule's physicochemical properties, such as its polarity, hydrogen bonding capability, and solubility, compared to its parent acid, 4-carboxy-cinnamic acid.

Drawing from the broader family of cinnamic acid derivatives, several potential therapeutic avenues can be identified. Cinnamic acids and their amides have demonstrated a wide range of biological effects, including:

Antimicrobial and Antifungal Activity: Many cinnamic acid derivatives exhibit potent activity against various bacterial and fungal strains. nih.govisca.me The amide functionality, in particular, has been shown to be crucial for activity in some cases. isca.me

Anti-inflammatory Properties: Cinnamic acid derivatives can modulate key pro-inflammatory pathways, suggesting potential applications in treating inflammatory conditions. mdpi.commdpi.com

Anticancer Activity: Numerous studies have reported the antiproliferative and apoptosis-inducing effects of cinnamic acid derivatives against various cancer cell lines. nih.govbiointerfaceresearch.com Some derivatives act as inhibitors of crucial enzymes in cancer progression, such as matrix metalloproteinases (MMPs). biointerfaceresearch.com

Neuroprotective Effects: Certain amides and esters of cinnamic acid have shown potential as inhibitors of enzymes like monoamine oxidase B (MAO-B) and cholinesterases, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's. nih.govjst.go.jp

Given this context, 4-(Methylcarbamoyl)cinnamic acid represents an intriguing but underexplored molecule. The presence of the methylcarbamoyl group offers a unique structural motif within the cinnamide family, meriting dedicated investigation to determine if it confers novel or enhanced biological activities.

Identification of Knowledge Gaps in Structure-Function Relationships and Mechanistic Detail

The most significant knowledge gap for 4-(Methylcarbamoyl)cinnamic acid is the near-complete absence of biological data. To unlock its potential, research must focus on establishing its fundamental structure-activity relationships (SAR) and elucidating its mechanisms of action.

Key unanswered questions include:

Biological Targets: What are the specific enzymes, receptors, or cellular pathways that 4-(Methylcarbamoyl)cinnamic acid interacts with? While related compounds are known to inhibit enzymes like tyrosinase, lipoxygenase, and various protein kinases, the specific targets for this amide derivative are unknown. mdpi.comnih.govresearchgate.net

Mechanism of Action: How does it exert its potential biological effects at a molecular level? For instance, if it shows anti-inflammatory activity, does it inhibit COX enzymes, suppress pro-inflammatory cytokines, or act on other pathways? mdpi.com

Comparative Efficacy: How does the N-methylamide functionality of 4-(Methylcarbamoyl)cinnamic acid compare to other amide or ester derivatives? Studies comparing series of amides and esters have shown that amides can exhibit more potent antioxidant activity, while esters may show stronger enzyme inhibition, highlighting the need for direct comparative studies. nih.govjst.go.jp

Role of the 4-position Substituent: The substitution is at the para-position of the phenyl ring. The influence of this specific substitution pattern on biological activity, in combination with the methylamide group, has not been studied. SAR studies on other cinnamic acid amides have shown that the position and nature of substituents on the phenyl ring are critical for activity. acs.org

Opportunities for Advanced Synthetic and Derivatization Strategies

The synthesis of 4-(Methylcarbamoyl)cinnamic acid can be approached by forming an amide bond between a suitable 4-substituted cinnamic acid precursor (like 4-carboxy-cinnamic acid) and methylamine. Modern organic synthesis offers a plethora of efficient and sustainable methods for this transformation. beilstein-journals.org

Future research should explore:

Modern Coupling Reagents: Utilizing reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 2,4,6-trichloro-1,3,5-triazine (TCT), or uronium-based reagents like BOP can facilitate high-yield synthesis under mild conditions. beilstein-journals.orgmdpi.com

Catalytic Amidation: Exploring transition-metal or borane-catalyzed direct amidation reactions could provide more atom-economical and environmentally friendly synthetic routes. beilstein-journals.org

Derivatization for SAR Studies: A key opportunity lies in creating a library of derivatives based on the 4-(Methylcarbamoyl)cinnamic acid scaffold. This could involve:

Synthesizing analogs with different substituents on the phenyl ring (e.g., hydroxyl, methoxy (B1213986), halogen groups) to probe electronic and steric effects.

Modifying the amide group (e.g., N-ethyl, N-benzyl, or cyclic amines) to understand its role in target binding.

Altering the alkene bridge to explore its importance for activity.

These advanced synthetic efforts will be crucial for building a comprehensive understanding of the molecule's SAR.

Prospectives for Novel Molecular Target Discovery and Elucidation

With a lack of defined targets, 4-(Methylcarbamoyl)cinnamic acid is a prime candidate for phenotypic screening and target discovery platforms. uni-muenchen.de This approach identifies molecules that produce a desired biological effect in cell-based or organism-based models without prior knowledge of the molecular target.

Future research trajectories should include:

High-Throughput Screening (HTS): Screening the compound and its derivatives against large panels of cancer cell lines, bacterial and fungal strains, and models of inflammation or neurodegeneration.

Target Identification Technologies: For any "hit" compounds identified through phenotypic screening, employing techniques like chemical proteomics, thermal shift assays, or genetic approaches can identify the specific protein(s) they bind to.

In Silico Target Fishing: Computational methods can predict potential biological targets based on the molecule's structural similarity to known ligands. scielo.br Servers like SwissTargetPrediction or Target Hunter could provide initial hypotheses for targets of 4-(Methylcarbamoyl)cinnamic acid, guiding subsequent experimental validation. Potential predicted targets for cinnamic acid derivatives include protein kinases, matrix metallopeptidases, and enzymes involved in metabolic pathways. nih.govscielo.br

Outlook on the Rational Design of Next-Generation Cinnamic Acid-Based Therapeutics

The future of 4-(Methylcarbamoyl)cinnamic acid in therapeutic development hinges on a rational, iterative drug design process. This process would integrate the strategies outlined above to move from an understudied compound to a potential lead for next-generation therapeutics.

The long-term outlook involves:

Establishing a Baseline: The initial step is to perform broad biological screening of 4-(Methylcarbamoyl)cinnamic acid to identify its most promising area of activity (e.g., anticancer, antimicrobial, anti-diabetic). nih.gov

Guided Derivatization: Based on the initial hits, a focused library of analogs will be synthesized using advanced methods to establish clear SAR. acs.org

Computational Synergy: Molecular docking and dynamics simulations will be used in parallel with experimental work. biointerfaceresearch.comorientjchem.org Once a target is identified, these models can predict how modifications to the 4-(Methylcarbamoyl)cinnamic acid scaffold will affect binding affinity and selectivity, thus guiding the design of more potent and specific inhibitors.

Optimizing Pharmacokinetics: Rational design will also focus on improving drug-like properties. The inherent structure of cinnamic acid derivatives provides a versatile backbone for modifications aimed at enhancing absorption, distribution, metabolism, and excretion (ADME) profiles, which is a critical step in translating a lead compound into a viable therapeutic agent. researchfloor.org

Data Tables

Table 1: Physicochemical Properties of 4-Methylcinnamic Acid

This table summarizes the known properties of the parent acid, which serves as a common precursor for amide derivatives.

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enoic acid | nih.gov |

| CAS Number | 1866-39-3 | chemicalbook.comscbt.com |

| Molecular Formula | C₁₀H₁₀O₂ | nih.govscbt.com |

| Molecular Weight | 162.19 g/mol | scbt.com |

| Melting Point | 196-198 °C | chemicalbook.com |

| Appearance | White crystalline solid | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-(Methylcarbamoyl)cinnamic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via coupling reactions, such as amide bond formation between cinnamic acid derivatives and methylcarbamoyl groups. For example, a piperazine intermediate can react with 4-(methylcarbamoyl)benzoic acid under standard coupling conditions (e.g., HATU/DMAP) . Key intermediates are purified via column chromatography and characterized using NMR (e.g., δ 2.70–8.01 ppm for protons) and mass spectrometry to confirm structural integrity .

Q. How should researchers handle and store 4-(Methylcarbamoyl)cinnamic acid to ensure stability?

- Methodological Answer : Store at room temperature (10–30°C) in airtight, light-resistant containers. Pre-purge storage vials with inert gases (e.g., nitrogen) to minimize oxidation. Monitor stability via periodic HPLC analysis (e.g., C18 columns, UV detection at 254 nm) to detect degradation products .

Q. What analytical techniques are essential for confirming the identity of 4-(Methylcarbamoyl)cinnamic acid?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H/13C) to verify proton environments and carbon frameworks .

- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

- Melting point analysis (mp ~198–201°C) to compare with literature values .

Advanced Research Questions

Q. How does the methylcarbamoyl substituent influence the physicochemical and binding properties of cinnamic acid derivatives?

- Methodological Answer : The methylcarbamoyl group increases lipophilicity (LogP ~3.0–3.3), enhancing membrane permeability. Assess LogP via reverse-phase HPLC or shake-flask methods . For binding studies, employ fluorescence quenching or surface plasmon resonance (SPR) to measure interactions with proteins (e.g., albumin), noting thermodynamic parameters (ΔG, ΔH) .

Q. What strategies resolve contradictions in reported bioactivity data for cinnamic acid derivatives?

- Methodological Answer :

- Dose-response meta-analysis : Systematically compare studies using tools like PRISMA guidelines to standardize dose ranges and endpoints .

- SAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to evaluate how structural variations (e.g., substituent position) affect activity. For example, methylcarbamoyl groups may enhance hydrogen bonding in kinase targets .

Q. How can researchers optimize molecular docking studies for 4-(Methylcarbamoyl)cinnamic acid?

- Methodological Answer :

- Ligand preparation : Generate 3D conformers using software like Open Babel, ensuring proper protonation states at physiological pH.

- Receptor selection : Use cryo-EM or X-ray structures (e.g., from PDB) for accurate binding site definition.

- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 values to refine force field parameters .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .

- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .

Q. How can researchers address challenges in natural product isolation of structurally similar cinnamic acid derivatives?

- Methodological Answer :

- Chromatographic separation : Use preparative HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to resolve co-eluting compounds .

- Spectroscopic differentiation : Combine UV-Vis (λmax ~280 nm for conjugated systems) and tandem MS/MS to distinguish methylcarbamoyl analogs from hydroxylated variants .

Methodological Notes

- Data Reproducibility : Always cross-validate synthetic yields and bioactivity data across ≥3 independent replicates.

- Resource Utilization : Leverage databases like Reaxys or SciFinder to confirm compound novelty and access spectral libraries .

- Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates (e.g., methyl isocyanate derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.